molecular formula C25H28N4O5S B11506407 Methyl 4-[({3-[2-(morpholin-4-yl)ethyl]-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate

Methyl 4-[({3-[2-(morpholin-4-yl)ethyl]-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate

Cat. No.: B11506407
M. Wt: 496.6 g/mol
InChI Key: CPLJTBGPWGEXSB-UHFFFAOYSA-N
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Description

Methyl 4-[({3-[2-(morpholin-4-yl)ethyl]-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate is a complex organic compound that features a morpholine ring, a phenyl group, and a thioxoimidazolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[({3-[2-(morpholin-4-yl)ethyl]-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate typically involves multi-step organic reactions. The process begins with the preparation of the thioxoimidazolidinone core, followed by the introduction of the morpholine ring and the phenyl group. The final step involves the acetylation of the amino group and the esterification of the benzoic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[({3-[2-(morpholin-4-yl)ethyl]-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions used. For example, oxidation of the thioxo group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its structural features make it a candidate for studying enzyme interactions and protein binding.

    Medicine: The compound’s potential bioactivity suggests it could be explored as a drug candidate for various diseases.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Methyl 4-[({3-[2-(morpholin-4-yl)ethyl]-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate involves its interaction with specific molecular targets. The morpholine ring and thioxoimidazolidinone moiety are likely involved in binding to enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[({4-[bis(morpholin-4-yl)-1,3,5-triazin-2-yl]phenyl}carbamoyl)amino]benzoate
  • N-cyclopropyl-4-methyl-3-{2-[(2-morpholin-4-ylethyl)amino]quinazolin-6-yl}benzamide

Uniqueness

Methyl 4-[({3-[2-(morpholin-4-yl)ethyl]-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate is unique due to its combination of a morpholine ring, a phenyl group, and a thioxoimidazolidinone moiety. This structural arrangement provides distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C25H28N4O5S

Molecular Weight

496.6 g/mol

IUPAC Name

methyl 4-[[2-[3-(2-morpholin-4-ylethyl)-5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-yl]acetyl]amino]benzoate

InChI

InChI=1S/C25H28N4O5S/c1-33-24(32)18-7-9-19(10-8-18)26-22(30)17-21-23(31)29(20-5-3-2-4-6-20)25(35)28(21)12-11-27-13-15-34-16-14-27/h2-10,21H,11-17H2,1H3,(H,26,30)

InChI Key

CPLJTBGPWGEXSB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CCN3CCOCC3)C4=CC=CC=C4

Origin of Product

United States

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